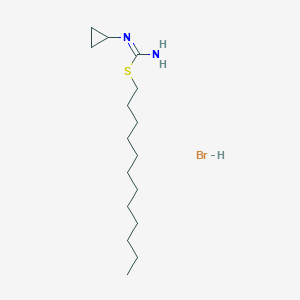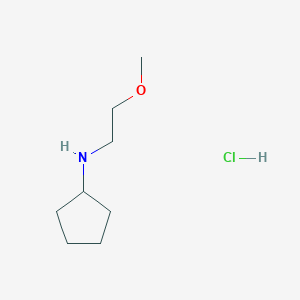
6-Bromo-3-chloro-2,4-difluorobenzaldehyde
Overview
Description
6-Bromo-3-chloro-2,4-difluorobenzaldehyde is a chemical compound with the molecular formula C7H2BrClF2O and a molecular weight of 255.44 g/mol. It appears as a white to cream or pale brown crystalline powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H2BrClF2O/c8-4-1-5(10)6(9)7(11)3(4)2-12/h1-2H . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorine, and fluorine atoms on the benzene ring.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Anti-Inflammatory and Therapeutic Effects
6-Bromo-3-chloro-2,4-difluorobenzaldehyde and its derivatives have been studied for their potential anti-inflammatory and therapeutic effects. For instance, a derivative, 3-Bromo-4,5-Dihydroxybenzaldehyde (BDB), derived from red algae, has been investigated for its anti-inflammatory properties. It has shown promising results in suppressing inflammatory responses in atopic dermatitis models and murine macrophages by inhibiting the production of pro-inflammatory cytokines and interfering with key signaling pathways involved in cellular inflammation (Kang et al., 2015). Furthermore, BDB has demonstrated potential in improving cardiac function recovery after myocardial infarction by reducing macrophage recruitment and inhibiting the production of inflammatory cytokines (Park & Youn, 2018).
Environmental and Health Impact Studies
Research has also focused on understanding the environmental and health impacts of brominated compounds related to this compound. Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which can occur as contaminants in brominated flame retardants, have been studied for their toxicity and environmental persistence. These compounds are known to induce various toxic effects similar to their chlorinated counterparts, with potential implications for human health (Mennear & Lee, 1994). Additionally, the health effects of PBDDs and PBDFs have been reviewed to understand their toxicological profiles and potential risks, highlighting the need for further research to assess the exposure and risk of these chemicals (Birnbaum, Staskal, & Diliberto, 2003).
Pharmacological Studies
Some derivatives of this compound have been characterized for their pharmacological properties. For example, 6-Bromo-3'-nitroflavone, a synthetic flavone derivative, has been studied for its anxiolytic-like effects and interaction with benzodiazepine receptors, showing a distinct pharmacological profile with potential therapeutic implications (Wolfman et al., 1998).
Protective Effects in Cardiovascular Health
The protective effects of derivatives against cardiovascular issues have also been a subject of interest. Specifically, the protective effects of BDB against myocardial ischemia and reperfusion injury through the Akt-PGC1α-Sirt3 pathway have been investigated, suggesting its potential as a therapeutic agent for oxidative and inflammatory diseases related to the heart (Qin et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes: Rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-3-chloro-2,4-difluorobenzaldehyde are likely to be benzylic halides . These targets play a crucial role in various chemical reactions, including nucleophilic substitution and oxidation .
Mode of Action
This compound interacts with its targets through nucleophilic substitution and oxidation . The compound’s bromine, chlorine, and fluorine atoms can participate in these reactions, leading to changes in the target molecules .
Biochemical Pathways
It’s known that benzylic halides, the compound’s likely targets, are involved inSN1 and SN2 pathways . These pathways are essential for various biochemical reactions, including the synthesis of complex organic molecules .
Pharmacokinetics
The compound’sfluorine atoms could potentially enhance its bioavailability, as fluorine is known to increase the acidity of drugs, thereby enhancing their absorption and distribution .
Result of Action
The compound’s ability to participate in nucleophilic substitution and oxidation reactions suggests that it could potentiallyalter the structure of target molecules , leading to changes in their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is classified as combustible and acutely toxic , suggesting that it should be handled with care to ensure safety . Furthermore, the compound’s reactivity may be influenced by factors such as temperature, pH, and the presence of other chemicals .
properties
IUPAC Name |
6-bromo-3-chloro-2,4-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF2O/c8-4-1-5(10)6(9)7(11)3(4)2-12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKDSVOIFMRTJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)C=O)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901271607 | |
| Record name | 6-Bromo-3-chloro-2,4-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901271607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160573-22-7 | |
| Record name | 6-Bromo-3-chloro-2,4-difluorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160573-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3-chloro-2,4-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901271607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride](/img/structure/B1373664.png)

![N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide hydrochloride](/img/structure/B1373667.png)

![2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1373670.png)

![Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine](/img/structure/B1373674.png)
![2-(1H-pyrazol-4-yl)-2-azaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1373675.png)
![methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate](/img/structure/B1373678.png)


![2,2,2-trifluoroethyl N-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}carbamate](/img/structure/B1373681.png)

![N-{[3-(pyridin-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B1373686.png)